p38α Isoform Selectivity: AMG-548 Dihydrochloride vs. Doramapimod (BIRB-796), SB-202190, VX-702, and SCIO-469
AMG-548 dihydrochloride demonstrates sub-nanomolar affinity for p38α (Ki = 0.5 nM) and maintains >72-fold selectivity over p38β (Ki = 36 nM) and >1000-fold selectivity over p38γ (Ki = 2600 nM) and p38δ (Ki = 4100 nM) . In comparison, the clinically advanced p38 inhibitor BIRB-796 (doramapimod) exhibits an IC50 for p38α of 38 nM, representing a 76-fold lower potency in this assay system . The widely used research tool SB-202190 inhibits p38α with an IC50 of 50 nM, a 100-fold difference in potency . VX-702 has an IC50 range of 4-20 nM for p38α, which is up to 40-fold less potent than AMG-548 dihydrochloride . SCIO-469 has an IC50 of 9 nM for p38α, an 18-fold difference .
| Evidence Dimension | Inhibitory potency against p38α MAPK |
|---|---|
| Target Compound Data | Ki = 0.5 nM |
| Comparator Or Baseline | BIRB-796 (IC50 = 38 nM); SB-202190 (IC50 = 50 nM); VX-702 (IC50 = 4-20 nM); SCIO-469 (IC50 = 9 nM) |
| Quantified Difference | AMG-548 dihydrochloride is 18- to 100-fold more potent than listed comparators in reported assay systems. |
| Conditions | Biochemical kinase activity assays using recombinant human p38α. |
Why This Matters
Higher potency at the primary target enables the use of lower compound concentrations in cellular and in vivo models, potentially reducing off-target effects driven by concentration-dependent polypharmacology.
